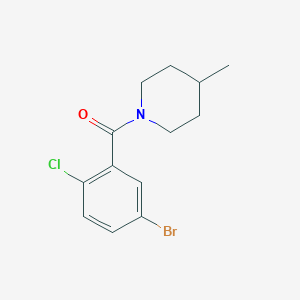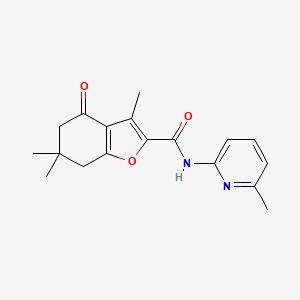
3-cyclohexyl-N-(2,5-dimethylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclohexyl-N-(2,5-dimethylphenyl)propanamide is a synthetic compound that belongs to the class of amides. It is also known as CX-5461 and is a potent inhibitor of RNA polymerase I transcription. The compound has shown promising results in preclinical studies and is being investigated for its potential use in cancer treatment.
Mécanisme D'action
3-cyclohexyl-N-(2,5-dimethylphenyl)propanamide inhibits RNA polymerase I transcription by binding to the DNA template and preventing the formation of the transcription initiation complex. This results in the inhibition of ribosomal RNA synthesis and subsequently, the inhibition of protein synthesis. The compound has been shown to selectively target cancer cells with high levels of ribosomal RNA synthesis, while sparing normal cells.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 3-cyclohexyl-N-(2,5-dimethylphenyl)propanamide has been shown to have other biochemical and physiological effects. It has been shown to induce DNA damage and activate the DNA damage response pathway. It has also been shown to induce apoptosis and cell cycle arrest in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-cyclohexyl-N-(2,5-dimethylphenyl)propanamide is its selectivity towards cancer cells with high levels of ribosomal RNA synthesis. This makes it a promising candidate for cancer treatment with potentially fewer side effects than traditional chemotherapy. However, one limitation is that the compound has poor solubility in water, which can make dosing and administration difficult.
Orientations Futures
There are several future directions for research on 3-cyclohexyl-N-(2,5-dimethylphenyl)propanamide. One direction is the investigation of its potential use in combination with other anticancer agents to enhance its efficacy. Another direction is the investigation of its potential use in other diseases, such as neurodegenerative diseases, where RNA polymerase I transcription has been implicated. Additionally, further research is needed to optimize the synthesis method and improve the solubility and bioavailability of the compound.
Conclusion:
In conclusion, 3-cyclohexyl-N-(2,5-dimethylphenyl)propanamide is a promising compound with potential use in cancer treatment. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to optimize its use in cancer treatment and other diseases.
Méthodes De Synthèse
The synthesis of 3-cyclohexyl-N-(2,5-dimethylphenyl)propanamide involves the reaction of cyclohexyl isocyanate with 2,5-dimethylphenylacetic acid in the presence of a suitable solvent and a catalyst. The reaction proceeds through the formation of an intermediate which is then converted to the final product by the addition of a reducing agent. The yield of the product can be improved by optimizing the reaction conditions.
Applications De Recherche Scientifique
The potential use of 3-cyclohexyl-N-(2,5-dimethylphenyl)propanamide in cancer treatment has been extensively investigated in preclinical studies. The compound has shown promising results in inhibiting the growth of various cancer cell lines, including breast cancer, ovarian cancer, and multiple myeloma. It has also been shown to sensitize cancer cells to radiation therapy and chemotherapy.
Propriétés
IUPAC Name |
3-cyclohexyl-N-(2,5-dimethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c1-13-8-9-14(2)16(12-13)18-17(19)11-10-15-6-4-3-5-7-15/h8-9,12,15H,3-7,10-11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUKSLHUEJQUIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclohexyl-N-(2,5-dimethylphenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(allyloxy)-N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)benzohydrazide](/img/structure/B5705773.png)
![N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5705780.png)

![2,4-dichloro-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5705786.png)

![2-{[(2-hydroxyphenyl)imino]methyl}-6-methylphenol](/img/structure/B5705815.png)

![3-(1-naphthyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B5705824.png)

![ethyl 4-[(4-isopropylbenzoyl)amino]benzoate](/img/structure/B5705829.png)
![3-bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B5705831.png)

